2-[(4-bromobenzyl)sulfanyl]-N'-[(Z)-(5-iodofuran-2-yl)methylidene]acetohydrazide
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Overview
Description
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features a combination of bromophenyl, iodofuran, and acetohydrazide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves multi-step organic reactions. One common approach is to start with the bromination of a phenylmethyl sulfide, followed by the introduction of an iodofuran moiety through a halogen exchange reaction. The final step involves the condensation of the intermediate with acetohydrazide under controlled conditions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromophenyl or iodofuran moieties.
Substitution: Nucleophilic substitution reactions can occur at the bromine or iodine sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated products or reduced aromatic rings.
Substitution: Substituted derivatives with new functional groups replacing the halogens.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-METHYL-2-THIENYL)METHYLIDENE]ACETOHYDRAZIDE
- **2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
2-{[(4-BROMOPHENYL)METHYL]SULFANYL}-N’-[(Z)-(5-IODOFURAN-2-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to the presence of both bromophenyl and iodofuran moieties, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups is not commonly found in similar compounds, making it a valuable target for further research and development.
Properties
Molecular Formula |
C14H12BrIN2O2S |
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Molecular Weight |
479.13 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-N-[(Z)-(5-iodofuran-2-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C14H12BrIN2O2S/c15-11-3-1-10(2-4-11)8-21-9-14(19)18-17-7-12-5-6-13(16)20-12/h1-7H,8-9H2,(H,18,19)/b17-7- |
InChI Key |
WLYQRQIHSQTZNW-IDUWFGFVSA-N |
Isomeric SMILES |
C1=CC(=CC=C1CSCC(=O)N/N=C\C2=CC=C(O2)I)Br |
Canonical SMILES |
C1=CC(=CC=C1CSCC(=O)NN=CC2=CC=C(O2)I)Br |
Origin of Product |
United States |
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